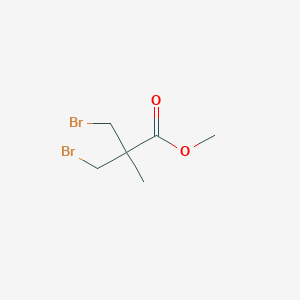amine hydrochloride CAS No. 259231-30-6](/img/structure/B6616891.png)
[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(3-bromo-5-methylphenyl)amine hydrochloride (MBMPAH) is a synthetic compound with a wide range of applications in scientific research. It is a potent agonist of the G-protein coupled receptor (GPCR) and has been used in studies of drug-receptor interactions, in particular for its ability to bind to and activate the 5-HT2A serotonin receptor. MBMPAH has also been used as a tool to investigate the biochemical and physiological effects of GPCR activation, as well as its potential as an agonist for other GPCRs. In addition, MBMPAH has been used in laboratory experiments to study the effects of various drugs on cellular systems.
Scientific Research Applications
[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride has been used in a wide range of scientific research applications. It has been used in studies of drug-receptor interactions, in particular for its ability to bind to and activate the 5-HT2A serotonin receptor. It has also been used as a tool to investigate the biochemical and physiological effects of GPCR activation, as well as its potential as an agonist for other GPCRs. In addition, [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride has been used in laboratory experiments to study the effects of various drugs on cellular systems.
Mechanism of Action
[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride is a potent agonist of the G-protein coupled receptor (GPCR). It binds to the GPCR and activates the receptor, which in turn activates G-proteins and leads to a cascade of biochemical reactions. These reactions lead to a variety of physiological effects, depending on the type of GPCR being activated.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride depend on the type of GPCR being activated. For example, activation of the 5-HT2A serotonin receptor can lead to increased serotonin levels in the brain, which can have a variety of effects, such as increased mood, improved cognitive function, and increased energy levels. Activation of other GPCRs can lead to a variety of other biochemical and physiological effects, such as the release of hormones, neurotransmitters, and other molecules.
Advantages and Limitations for Lab Experiments
[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and can be synthesized in a one-step reaction. In addition, it is a potent agonist of GPCRs and can be used to study the effects of various drugs on cellular systems. However, there are some limitations to using [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride in laboratory experiments. For example, it is not as potent as some other GPCR agonists, and it can be difficult to control the concentration of [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride in a laboratory setting.
Future Directions
There are several potential future directions for [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride. It could be used to further investigate the biochemical and physiological effects of GPCR activation, as well as its potential as an agonist for other GPCRs. In addition, [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride could be used to study the effects of various drugs on cellular systems and to develop new drugs and treatments. Finally, [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride could be used to study the effects of GPCR activation on various diseases, such as cancer and Alzheimer's disease.
Synthesis Methods
[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride can be synthesized in a two-step process. First, 3-bromo-5-methylphenylacetic acid is reacted with ethylenediamine to form the corresponding amide, which is then hydrolyzed to form [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride. Alternatively, [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride can be synthesized in a one-step reaction from the reaction of 3-bromo-5-methylphenylacetic acid and hydrochloric acid. This method is more efficient and cost-effective than the two-step process.
properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7-3-8(6-11-2)5-9(10)4-7;/h3-5,11H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADKNSVRPMJEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromo-5-methylphenyl)methyl](methyl)amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)

![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)



![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)

